molecular formula H5NO B3147695 Ammonium-15N Hydroxide CAS No. 62948-80-5

Ammonium-15N Hydroxide

Cat. No. B3147695
Key on ui cas rn: 62948-80-5
M. Wt: 36.039 g/mol
InChI Key: VHUUQVKOLVNVRT-YTBWXGASSA-N
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Patent
US05728701

Procedure details

To a stirred suspension of 4-[4-(4-pyridyl)piperazin-1-yl]phenol (1.98 g) in dichloromethane (30 ml) at 15° C. was added triphenylphosphine (2.04 g) followed by dropwise addition of diethyl azodicarboxylate (1.35 g). The mixture was stirred until complete solution was obtained. Methyl-4-hydroxy-3-vinylbutyrate (1.12 g) was added dropwise and the mixture stirred for 4 hours. The solid which had precipitated during the reaction was the starting phenol and was filtered off. The filtrate was evaporated and the residue treated with ethyl acetate (20 ml) and filtered. The filtrate was extracted with 2N hydrochloric acid (2×10 ml) and the aqueous layer separated and basified with 0.89 S.G. ammonium hydroxide. The precipitate was extracted twice into ethyl acetate and the combined extracts filtered through phase separating paper and evaporated. The residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane/0.89 S. G. ammonium hydroxide v:v:v 7.5/92.5/0.75 to give RS methyl 4-[4-[4-(4-pyridyl)piperazin-1-yl]-phenoxy]-3-vinylbutyrate (0.29 g); NMR(CDCl3) δ 8.3(2H,d), 6.88(4H,m), 6.70(2H,d), 5.85(1H,m), 5.20(2H,m), 3.90(2H,m), 3.67(3H,s), 3.48(2H,m), 3.18(2H,m), 3.06(1H,m), 2.68(1H,m), 2.47(1H,m), 1.80(1H,br); m/e 382 (M+H)+.
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][N:10]([C:13]3[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[CH3:51][O:52][C:53](=[O:60])[CH2:54][CH:55]([CH:58]=[CH2:59])[CH2:56][OH:57]>ClCCl>[OH-:19].[NH4+:1].[N:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([C:13]3[CH:18]=[CH:17][C:16]([O:57][CH2:56][CH:55]([CH:58]=[CH2:59])[CH2:54][C:53]([O:52][CH3:51])=[O:60])=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)=[CH:5][CH:6]=1 |f:5.6|

Inputs

Step One
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Four
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Smiles
COC(CC(CO)C=C)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
the mixture stirred for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid which had precipitated during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with ethyl acetate (20 ml)
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 2N hydrochloric acid (2×10 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted twice into ethyl acetate
FILTRATION
Type
FILTRATION
Details
the combined extracts filtered through phase
CUSTOM
Type
CUSTOM
Details
separating paper
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with methanol/dichloromethane/0.89 S

Outcomes

Product
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(OCC(CC(=O)OC)C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728701

Procedure details

To a stirred suspension of 4-[4-(4-pyridyl)piperazin-1-yl]phenol (1.98 g) in dichloromethane (30 ml) at 15° C. was added triphenylphosphine (2.04 g) followed by dropwise addition of diethyl azodicarboxylate (1.35 g). The mixture was stirred until complete solution was obtained. Methyl-4-hydroxy-3-vinylbutyrate (1.12 g) was added dropwise and the mixture stirred for 4 hours. The solid which had precipitated during the reaction was the starting phenol and was filtered off. The filtrate was evaporated and the residue treated with ethyl acetate (20 ml) and filtered. The filtrate was extracted with 2N hydrochloric acid (2×10 ml) and the aqueous layer separated and basified with 0.89 S.G. ammonium hydroxide. The precipitate was extracted twice into ethyl acetate and the combined extracts filtered through phase separating paper and evaporated. The residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane/0.89 S. G. ammonium hydroxide v:v:v 7.5/92.5/0.75 to give RS methyl 4-[4-[4-(4-pyridyl)piperazin-1-yl]-phenoxy]-3-vinylbutyrate (0.29 g); NMR(CDCl3) δ 8.3(2H,d), 6.88(4H,m), 6.70(2H,d), 5.85(1H,m), 5.20(2H,m), 3.90(2H,m), 3.67(3H,s), 3.48(2H,m), 3.18(2H,m), 3.06(1H,m), 2.68(1H,m), 2.47(1H,m), 1.80(1H,br); m/e 382 (M+H)+.
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][N:10]([C:13]3[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[CH3:51][O:52][C:53](=[O:60])[CH2:54][CH:55]([CH:58]=[CH2:59])[CH2:56][OH:57]>ClCCl>[OH-:19].[NH4+:1].[N:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([C:13]3[CH:18]=[CH:17][C:16]([O:57][CH2:56][CH:55]([CH:58]=[CH2:59])[CH2:54][C:53]([O:52][CH3:51])=[O:60])=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)=[CH:5][CH:6]=1 |f:5.6|

Inputs

Step One
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Four
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Smiles
COC(CC(CO)C=C)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
the mixture stirred for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid which had precipitated during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with ethyl acetate (20 ml)
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 2N hydrochloric acid (2×10 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted twice into ethyl acetate
FILTRATION
Type
FILTRATION
Details
the combined extracts filtered through phase
CUSTOM
Type
CUSTOM
Details
separating paper
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with methanol/dichloromethane/0.89 S

Outcomes

Product
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(OCC(CC(=O)OC)C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728701

Procedure details

To a stirred suspension of 4-[4-(4-pyridyl)piperazin-1-yl]phenol (1.98 g) in dichloromethane (30 ml) at 15° C. was added triphenylphosphine (2.04 g) followed by dropwise addition of diethyl azodicarboxylate (1.35 g). The mixture was stirred until complete solution was obtained. Methyl-4-hydroxy-3-vinylbutyrate (1.12 g) was added dropwise and the mixture stirred for 4 hours. The solid which had precipitated during the reaction was the starting phenol and was filtered off. The filtrate was evaporated and the residue treated with ethyl acetate (20 ml) and filtered. The filtrate was extracted with 2N hydrochloric acid (2×10 ml) and the aqueous layer separated and basified with 0.89 S.G. ammonium hydroxide. The precipitate was extracted twice into ethyl acetate and the combined extracts filtered through phase separating paper and evaporated. The residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane/0.89 S. G. ammonium hydroxide v:v:v 7.5/92.5/0.75 to give RS methyl 4-[4-[4-(4-pyridyl)piperazin-1-yl]-phenoxy]-3-vinylbutyrate (0.29 g); NMR(CDCl3) δ 8.3(2H,d), 6.88(4H,m), 6.70(2H,d), 5.85(1H,m), 5.20(2H,m), 3.90(2H,m), 3.67(3H,s), 3.48(2H,m), 3.18(2H,m), 3.06(1H,m), 2.68(1H,m), 2.47(1H,m), 1.80(1H,br); m/e 382 (M+H)+.
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][N:10]([C:13]3[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[CH3:51][O:52][C:53](=[O:60])[CH2:54][CH:55]([CH:58]=[CH2:59])[CH2:56][OH:57]>ClCCl>[OH-:19].[NH4+:1].[N:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([C:13]3[CH:18]=[CH:17][C:16]([O:57][CH2:56][CH:55]([CH:58]=[CH2:59])[CH2:54][C:53]([O:52][CH3:51])=[O:60])=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)=[CH:5][CH:6]=1 |f:5.6|

Inputs

Step One
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Four
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Smiles
COC(CC(CO)C=C)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
the mixture stirred for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid which had precipitated during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with ethyl acetate (20 ml)
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 2N hydrochloric acid (2×10 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted twice into ethyl acetate
FILTRATION
Type
FILTRATION
Details
the combined extracts filtered through phase
CUSTOM
Type
CUSTOM
Details
separating paper
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with methanol/dichloromethane/0.89 S

Outcomes

Product
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(OCC(CC(=O)OC)C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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